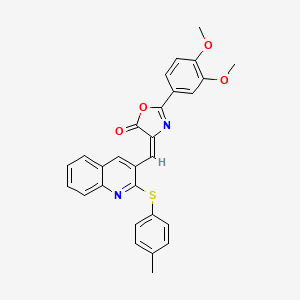
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring, an oxadiazole ring, and a benzyl chloride group.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its high yield of synthesis, which makes it readily available for use. Additionally, this compound has shown promising results in preclinical studies, suggesting that it may be a useful tool for investigating various biological processes. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential direction is to investigate the potential therapeutic effects of this compound in other disease models, such as multiple sclerosis or Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, it may be useful to investigate the potential toxicological effects of this compound in animal models to determine its safety for use in humans.
Synthesemethoden
The synthesis method of N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-chlorobenzylamine with 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol, methanol, or acetonitrile. The yield of this reaction is typically high, and the resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-6-4-8-15(12-14)19-25-21(27-26-19)17-9-5-11-23-20(17)24-13-16-7-2-3-10-18(16)22/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUIQQCFKAMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

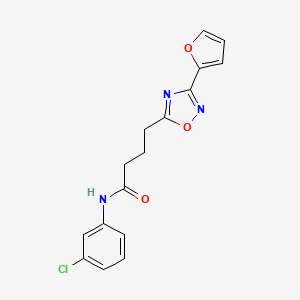
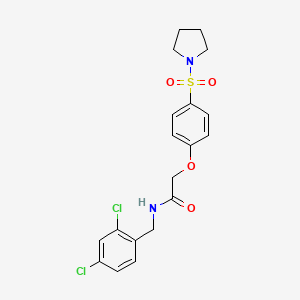
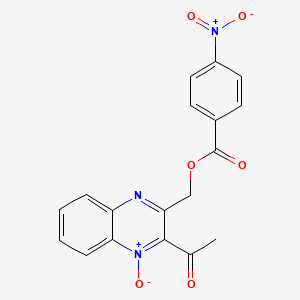
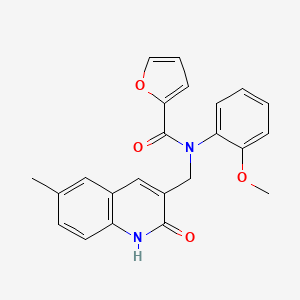
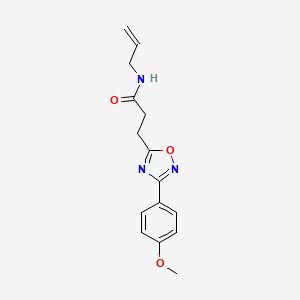
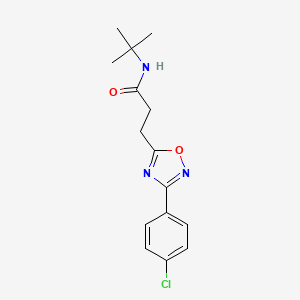


![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)




